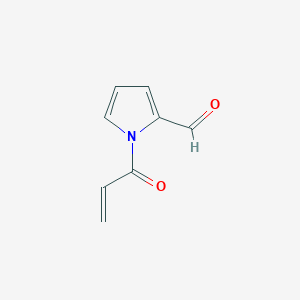
Loratadine-d4 Epoxide N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loratadine-d4 Epoxide N-Oxide is a deuterated derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. The compound has a molecular formula of C22H19D4ClN2O4 and a molecular weight of 418.91 . It is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics.
Vorbereitungsmethoden
The preparation of Loratadine-d4 Epoxide N-Oxide involves several synthetic routes and reaction conditions. One common method is the effervescent method, which is a low-energy technique used to prepare nanosuspensions of Loratadine. This method involves using Soluplus as a stabilizer to improve the bioavailability of Loratadine in vivo . The nanosuspensions are then lyophilized for further study, resulting in freeze-dried powders that can be quickly dissolved.
Analyse Chemischer Reaktionen
Loratadine-d4 Epoxide N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Theoretical investigations using density functional theory (DFT) and molecular dynamics (MD) simulations have identified the nucleophilic nature of the N24 atom of the pyridine ring and the oxygen atom O1 . Oxidation is likely to occur in the piperidine and cycloheptane rings, leading to the formation of degradation compounds. Common reagents used in these reactions include hydrogen peroxide and sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
Loratadine-d4 Epoxide N-Oxide has a wide range of scientific research applications. It is used in proteomics research to study protein interactions and functions . In pharmacokinetics, it is used to investigate the metabolism and bioavailability of Loratadine. The compound is also used in environmental science to study the degradation pathways of antihistamines in natural water environments . Additionally, it has applications in the development of new pharmaceuticals and the study of allergic reactions.
Wirkmechanismus
The mechanism of action of Loratadine-d4 Epoxide N-Oxide involves targeting H1 histamine receptors. Histamine release is a key mediator in allergic rhinitis and urticaria, and Loratadine exerts its effect by blocking these receptors . This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions. The compound’s antiallergic properties may also involve the inhibition of 5-lipoxygenase activity .
Vergleich Mit ähnlichen Verbindungen
Loratadine-d4 Epoxide N-Oxide is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and bioavailability. Similar compounds include Loratadine, Fexofenadine, and Cetirizine . While all these compounds are used to treat allergic reactions, this compound’s deuterated structure provides distinct advantages in scientific research, particularly in studies involving metabolic pathways and degradation products.
Eigenschaften
Molekularformel |
C22H23ClN2O4 |
|---|---|
Molekulargewicht |
418.9 g/mol |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |
InChI-Schlüssel |
ZPCHCJCBRZXZHY-IDPVZSQYSA-N |
Isomerische SMILES |
[2H]C1(CC2(CC(N1C(=O)OCC)([2H])[2H])C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl)[2H] |
Kanonische SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















